molecular formula C12H17N5O3S B125471 7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 143112-49-6

7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B125471
M. Wt: 311.36 g/mol
InChI Key: SZJGHUNJZRXXCA-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is a significant feature .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by the pyrrolidine ring . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the properties that could be associated with this compound .

Scientific Research Applications

Therapeutic Applications and Mechanisms

Sulfonamides serve as a foundation for developing various therapeutic agents due to their structural diversity and broad spectrum of pharmacological activities. These compounds have been explored for their roles in treating infective diseases, with advancements leading to the development of derivatives displaying antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. The continuous active research in sulfonamide derivatives is aimed at designing new drug molecules that are more effective, with broader spectrums of action and lower toxicity, thereby extending their medicinal applications (He Shichao et al., 2016).

Carbonic Anhydrase Inhibition

A significant area of research involving sulfonamides is their role as carbonic anhydrase inhibitors (CAIs), which are critical in managing conditions like glaucoma. These inhibitors work by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure, a key factor in the treatment of glaucoma. Research has highlighted the potential of novel sulfonamide CAIs that could offer selective antiglaucoma effects, targeting specific isoforms of carbonic anhydrase for therapeutic benefits (F. Carta et al., 2012).

Antitumor Activity

The antitumor activity of sulfonamides is another significant area of research. Certain derivatives have been identified to possess potent antitumor properties, with ongoing studies aimed at utilizing these compounds as antitumor agents or diagnostic tools. This involves targeting tumor-associated isoforms of carbonic anhydrase, such as CA IX/XII, to develop novel antitumor therapies (I. Gulcin & P. Taslimi, 2018).

Environmental Impacts and Human Health

Research has also delved into the environmental presence of sulfonamides and their influence on human health. These studies investigate how sulfonamides, widely used in healthcare and veterinary medicine, impact microbial populations in the biosphere, potentially posing risks to human health through the global spread of microbial resistance (W. Baran et al., 2011).

Future Directions

The future directions of research involving this compound could involve further exploration of its properties and potential applications. It could also involve the development of new compounds with different biological profiles .

properties

IUPAC Name

7-[(3R)-3-aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-16(2)21(18,19)10-4-3-9(11-12(10)15-20-14-11)17-6-5-8(13)7-17/h3-4,8H,5-7,13H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJGHUNJZRXXCA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CC[C@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576805
Record name 7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

CAS RN

143112-49-6
Record name 7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-DBD-APy [=(R)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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